

2-(2-Bromo-6-fluorophenyl)acetonitrile commercial suppliers

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Compound of Interest

Compound Name:	2-(2-Bromo-6-fluorophenyl)acetonitrile
Cat. No.:	B1374272

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An In-Depth Technical Guide to **2-(2-Bromo-6-fluorophenyl)acetonitrile** for Advanced Research

Authored by a Senior Application Scientist Introduction: The Strategic Importance of **2-(2-Bromo-6-fluorophenyl)acetonitrile** in Modern Synthesis

2-(2-Bromo-6-fluorophenyl)acetonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a cyanomethyl group on a phenyl ring—offers multiple reactive handles for sophisticated molecular engineering. The ortho-positioning of the bromo and fluoro groups creates a sterically and electronically distinct environment, making this reagent invaluable for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide provides an in-depth analysis of its properties, commercial availability, synthetic utility, and safe handling protocols, designed for professionals engaged in drug discovery and advanced chemical synthesis.

Core Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is critical for its effective application in experimental design. The key characteristics of **2-(2-Bromo-6-fluorophenyl)acetonitrile** are summarized below.

Property	Value	Source
CAS Number	936693-22-0	[1] [2]
Molecular Formula	C ₈ H ₅ BrFN	[1] [2]
Molecular Weight	214.03 g/mol	[1] [2]
MDL Number	MFCD11226884	[2]
Canonical SMILES	C1=CC(=C(C(=C1)F)Br)CC#N	[2]
Appearance	Typically an off-white to white solid or powder	[3]
Storage Conditions	Sealed in a dry environment at 2-8°C	[2]

Commercial Suppliers and Procurement Intelligence

2-(2-Bromo-6-fluorophenyl)acetonitrile is available from several specialized chemical suppliers, primarily for research and development purposes. When sourcing this material, researchers should prioritize suppliers who provide comprehensive analytical data, such as NMR and HPLC, to validate purity and identity.

Supplier	Typical Purity	Notes	Availability
BLDpharm	≥97%	Offered for research use only; may require cold-chain transportation. [2]	In Stock
Toronto Research Chemicals (TRC)	High Purity (Specific % Varies)	Distributed through vendors like Sapphire Bioscience; intended for research use only. [1]	Inquiry Required
ChemScene	≥97%	Provides detailed computational chemistry data alongside the product.	In Stock
Thermo Scientific Chemicals	~96%	Available in smaller quantities for laboratory use. [3]	In Stock

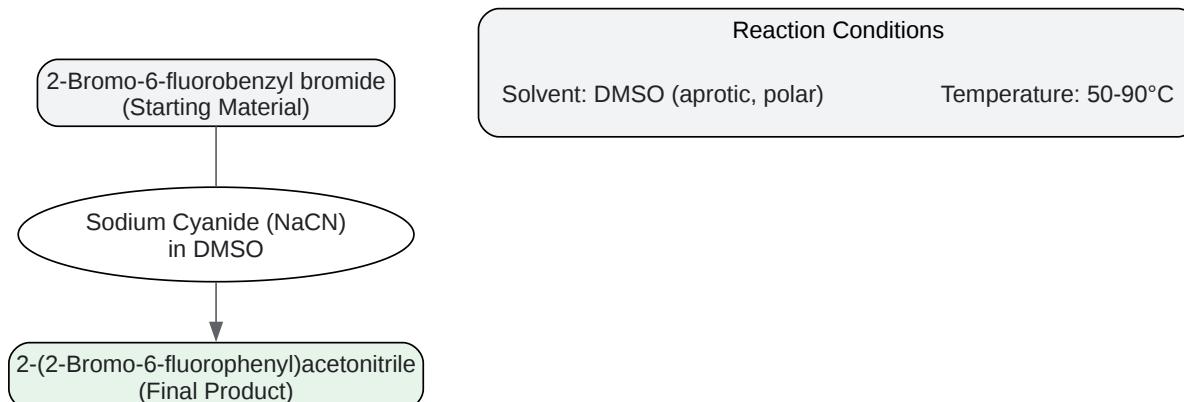
Note: Availability and purity are subject to change. Always verify with the supplier before ordering.

Synthetic Pathways and Mechanistic Rationale

The synthesis of **2-(2-Bromo-6-fluorophenyl)acetonitrile** typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide source. A common and effective strategy starts from 2-bromo-6-fluorobenzyl bromide.

Proposed Synthesis Workflow

The conversion relies on a standard S_N2 mechanism where the cyanide anion (CN^-) acts as a potent nucleophile, displacing the bromide leaving group from the benzylic carbon.



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Caption: Proposed synthesis of **2-(2-Bromo-6-fluorophenyl)acetonitrile**.

Expert Rationale for Reagent and Condition Selection

- Choice of Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are excellent sources of the nucleophilic cyanide ion.
- Solvent System: A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is chosen because it effectively solvates the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic. This accelerates the SN2 reaction rate compared to protic solvents, which would hydrogen-bond with and stabilize the nucleophile.
- Temperature Control: The reaction is typically heated to overcome the activation energy barrier. However, careful temperature management is crucial to prevent side reactions or decomposition. A similar synthesis for an isomeric compound involves heating to 90°C, followed by cooling once the exothermic reaction initiates.^[4]

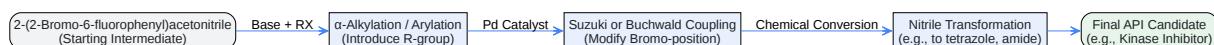
Core Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted phenylacetonitriles are foundational intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). The bromo- and fluoro-moieties on **2-(2-Bromo-6-fluorophenyl)acetonitrile** serve as crucial handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

While specific examples for the 2-bromo-6-fluoro isomer are proprietary, the closely related intermediate, 2-bromo-4-fluorophenylacetonitrile, is used to synthesize novel triazole-based aminopyrimidine compounds that function as Polo-like kinase 1 (Plk1) inhibitors.^[4] Plk1 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology for preventing cancer cell division.^[4] By analogy, **2-(2-Bromo-6-fluorophenyl)acetonitrile** is an ideal starting point for similar kinase inhibitor programs.

Logical Workflow: From Building Block to API Candidate

The journey from this intermediate to a potential drug candidate involves a series of strategic synthetic transformations.



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Caption: Strategic path from intermediate to a potential API.

Experimental Protocol: α -Methylation of 2-(2-Bromo-6-fluorophenyl)acetonitrile

This protocol details a representative reaction where the carbon alpha to the nitrile group is functionalized, a common step in building complexity. This procedure is adapted from a method used for a similar substrate.^[4]

Objective: To synthesize 2-(2-Bromo-6-fluorophenyl)propanenitrile.

Materials:

- **2-(2-Bromo-6-fluorophenyl)acetonitrile** (1.0 eq)

- Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
- Anhydrous Dimethylformamide (DMF)
- Methyl iodide (MeI) (2.0 eq)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether or Ethyl acetate
- Brine (saturated aq. NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
- Deprotonation: Cool the DMF to 0°C using an ice-water bath. Carefully add the sodium hydride portion-wise to the stirred solvent.
- Substrate Addition: Dissolve **2-(2-Bromo-6-fluorophenyl)acetonitrile** in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
- Anion Formation: Allow the reaction mixture to stir at 0°C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by a color change and cessation of hydrogen gas evolution.
- Alkylation: Cool the mixture back to 0°C. Add methyl iodide dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
- Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

- **Workup:** Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
- **Extraction:** Separate the layers. Extract the aqueous layer two more times with diethyl ether.
- **Washing & Drying:** Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to yield the desired product.

Safety, Handling, and Storage

Chemicals in the bromoacetonitrile class are hazardous and must be handled with appropriate precautions. Safety data sheets for analogous compounds consistently highlight significant risks.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Hazard Category	Description	Precautionary Measures
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]	Do not eat, drink, or smoke when using. Avoid breathing dust/fumes. Use only in a well-ventilated area or chemical fume hood.[5][6]
Skin Corrosion/Irritation	Causes skin irritation.[6]	Wear protective gloves and clothing. Wash skin thoroughly after handling.[5]
Eye Damage/Irritation	Causes serious eye irritation. [5][6]	Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[5]
Handling	Work under a chemical fume hood. Avoid generating dust. Keep away from incompatible materials like strong oxidizing agents.[8]	
Storage	Store locked up in a tightly closed container. Keep in a dry, cool (2-8°C), and well-ventilated place.[2][6]	

First Aid:

- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[5]
- Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[5]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

- Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][6]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

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